molecular formula C13H9Cl2F3N4O2S B3026441 1H-Pyrazole-3-carbonitrile, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfonyl)- CAS No. 120068-68-0

1H-Pyrazole-3-carbonitrile, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfonyl)-

Cat. No.: B3026441
CAS No.: 120068-68-0
M. Wt: 413.2 g/mol
InChI Key: SGTQRPFDKIRFIQ-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carbonitrile, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfonyl)- is a useful research compound. Its molecular formula is C13H9Cl2F3N4O2S and its molecular weight is 413.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Synthesis of Pyrazole Derivatives

Pyrazole derivatives are recognized for their versatility in the synthesis of heterocyclic compounds. The unique reactivity of certain pyrazole derivatives enables the synthesis of a wide range of heterocyclic compounds and dyes under mild reaction conditions, offering new pathways for the generation of cynomethylene dyes from various precursors (Gomaa & Ali, 2020).

Antioxidant Capacity and Applications

The antioxidant capacity of pyrazole derivatives has been assessed through various assays, highlighting their potential in combating oxidative stress. Specific reaction pathways, such as coupling adduct formation with ABTS radical cation, have been elucidated, providing insights into their antioxidant mechanisms (Ilyasov et al., 2020).

Therapeutic Potential and Pharmacological Activities

Pyrazole analogs have shown a wide array of pharmacological activities, making them candidates for drug discovery. These activities include anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, anticancer, anticonvulsant, and hypoglycemic effects. Research is ongoing to develop new drug candidates with improved efficacy and lesser side effects (Ganguly & Jacob, 2017).

Anticancer and Antibacterial Agents

Trifluoromethylpyrazoles, particularly when the trifluoromethyl group is positioned at specific locations on the pyrazole nucleus, have been identified as potent anti-inflammatory and antibacterial agents. This highlights the structural importance of trifluoromethylpyrazoles in medicinal chemistry (Kaur, Kumar, & Gupta, 2015).

Multicomponent Synthesis of Bioactive Pyrazoles

The multicomponent synthesis approach for pyrazole derivatives has been highlighted as an efficient strategy to produce molecules with significant biological activities, including antibacterial, anticancer, antifungal, and antioxidant properties. This approach emphasizes the importance of pyrazole moieties in the development of new therapeutic agents (Becerra, Abonía, & Castillo, 2022).

Mechanism of Action

Ethiprole-sulfone, also known as F3MPD917WJ or 1H-Pyrazole-3-carbonitrile, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfonyl)-, is a compound with a broad spectrum of insecticidal activity . This article will delve into the various aspects of its mechanism of action.

Target of Action

The primary target of Ethiprole-sulfone is the γ-aminobutyric acid (GABA) regulated chloride channel . This channel plays a crucial role in the functioning of the central nervous system of insects .

Mode of Action

Ethiprole-sulfone acts as a blocker to the GABA-regulated chloride channel . By interfering with the passage of chloride ions through this channel, it disrupts the central nervous system activity of the insects, leading to their death .

Biochemical Pathways

It is known that the compound’s action on the gaba-regulated chloride channel disrupts the normal functioning of the insect’s central nervous system . This disruption likely affects multiple biochemical pathways, leading to a broad range of downstream effects.

Pharmacokinetics

It has been observed that ethiprole-sulfone residues can be found in rice plants, panicles, hulls, and bran . This suggests that the compound may have significant bioavailability in these organisms.

Result of Action

The primary result of Ethiprole-sulfone’s action is the death of the targeted insects . By blocking the GABA-regulated chloride channel, the compound disrupts the insects’ central nervous system activity, leading to their death .

Biochemical Analysis

Biochemical Properties

Ethiprole-sulfone is a non-systemic phenyl-pyrazole insecticide that interacts with various enzymes, proteins, and other biomolecules. It primarily acts by interfering with the passage of chloride ions through the gamma-aminobutyric acid (GABA) regulated chloride channel, thereby disrupting central nervous system activity and causing death in target organisms . The compound’s interaction with the GABA receptor is crucial for its insecticidal activity, as it inhibits the normal functioning of the nervous system in insects .

Cellular Effects

Ethiprole-sulfone has been shown to affect various types of cells and cellular processes. In honeybees, for example, sublethal doses of Ethiprole-sulfone inhibit pupation and eclosion, indicating its impact on development . The compound also induces oxidative stress by increasing the activities of antioxidative enzymes such as superoxide dismutase and catalase . Additionally, Ethiprole-sulfone upregulates the expression of immune-related genes, suggesting its role in activating defense mechanisms in cells .

Molecular Mechanism

The molecular mechanism of Ethiprole-sulfone involves its binding to the GABA receptor, which inhibits the passage of chloride ions and disrupts the normal functioning of the nervous system . This inhibition leads to hyperexcitation and eventual death of the target organism. Ethiprole-sulfone also affects gene expression by upregulating detoxification-related genes such as CYP4G11, which plays a role in the compound’s metabolism and detoxification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethiprole-sulfone change over time. The compound is relatively stable, but its degradation products, such as Ethiprole amide and Ethiprole sulfone, can accumulate in various tissues . Long-term exposure to Ethiprole-sulfone has been shown to induce oxidative stress and affect cellular function, as observed in honeybees . The stability and degradation of Ethiprole-sulfone are important factors in understanding its long-term effects on cellular processes.

Dosage Effects in Animal Models

The effects of Ethiprole-sulfone vary with different dosages in animal models. In honeybees, higher doses of Ethiprole-sulfone significantly decrease pupation and eclosion rates, indicating a dose-dependent effect . At sublethal doses, the compound induces oxidative stress and upregulates immune-related genes . At higher doses, Ethiprole-sulfone can cause toxic effects, including disruption of the nervous system and death .

Metabolic Pathways

Ethiprole-sulfone is involved in several metabolic pathways. In rats, the main metabolic pathways include the hydrolysis of the carbonitrile group, reduction of the sulfoxide group, and oxidation of the sulfoxide group into a sulfone . These metabolic processes are crucial for the detoxification and elimination of Ethiprole-sulfone from the body. The compound’s interaction with enzymes such as CYP4G11 plays a significant role in its metabolism .

Transport and Distribution

Ethiprole-sulfone is transported and distributed within cells and tissues through various mechanisms. The compound is rapidly converted to Ethiprole sulfone in rice, and it mainly remains in rice husks and straws . The distribution of Ethiprole-sulfone in different tissues is influenced by its interaction with transporters and binding proteins. Understanding the transport and distribution of Ethiprole-sulfone is essential for assessing its impact on different cellular compartments.

Subcellular Localization

The subcellular localization of Ethiprole-sulfone is influenced by its chemical properties and interactions with cellular components. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. Ethiprole-sulfone’s localization affects its activity and function, as it interacts with various biomolecules in different subcellular compartments .

Properties

IUPAC Name

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylsulfonylpyrazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2F3N4O2S/c1-2-25(23,24)11-9(5-19)21-22(12(11)20)10-7(14)3-6(4-8(10)15)13(16,17)18/h3-4H,2,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTQRPFDKIRFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(N(N=C1C#N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30894813
Record name 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfonyl)-1H-pyrazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30894813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120068-68-0
Record name 1H-Pyrazole-5-amino-3-cyano, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120068680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfonyl)-1H-pyrazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30894813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-PYRAZOLE-5-AMINO-3-CYANO, 1-(2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL)-4-(ETHYLSULFONYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3MPD917WJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazole-3-carbonitrile, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfonyl)-
Reactant of Route 2
1H-Pyrazole-3-carbonitrile, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfonyl)-
Reactant of Route 3
1H-Pyrazole-3-carbonitrile, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfonyl)-
Reactant of Route 4
Reactant of Route 4
1H-Pyrazole-3-carbonitrile, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfonyl)-
Reactant of Route 5
1H-Pyrazole-3-carbonitrile, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfonyl)-
Reactant of Route 6
1H-Pyrazole-3-carbonitrile, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfonyl)-

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